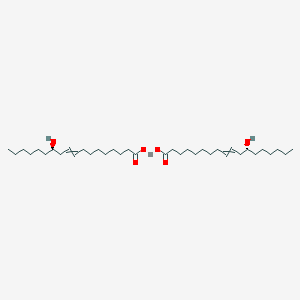
4-Benzyl-1,3-thiazolidine-2-thione
Übersicht
Beschreibung
4-Benzyl-1,3-thiazolidine-2-thione is a heterocyclic compound featuring a five-membered ring with sulfur at the first position and nitrogen at the third position. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,3-thiazolidine-2-thione typically involves the reaction of thioamides with benzyl halides under basic conditions. One common method includes the use of sodium hydride as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, forming the thiazolidine ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazolidines.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a building block for complex organic molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable compound in drug discovery.
Medicine: Investigated for its potential as a xanthine oxidase inhibitor, which could be useful in treating hyperuricemia and gout.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Benzyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes like xanthine oxidase by forming hydrogen bonds with key amino acid residues in the enzyme’s active site.
Pathways Involved: It can modulate oxidative stress pathways by reducing the production of reactive oxygen species (ROS) and enhancing antioxidant defenses.
Vergleich Mit ähnlichen Verbindungen
Thiazolidine-2-thione: Shares the thiazolidine ring but lacks the benzyl group, resulting in different biological activities.
4-Methyl-1,3-thiazolidine-2-thione: Similar structure with a methyl group instead of a benzyl group, leading to variations in reactivity and applications.
Thiazolidinedione: Contains a similar ring structure but with a carbonyl group at the second position, widely used in antidiabetic drugs.
Uniqueness: 4-Benzyl-1,3-thiazolidine-2-thione stands out due to its benzyl group, which enhances its lipophilicity and allows for unique interactions with biological targets. This structural feature contributes to its diverse pharmacological properties and makes it a valuable compound in various research fields .
Eigenschaften
IUPAC Name |
4-benzyl-1,3-thiazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDUGQISGRPGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)S1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)




